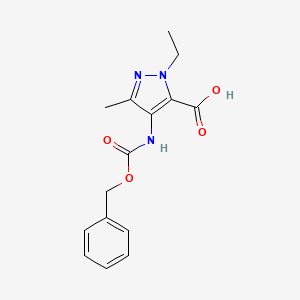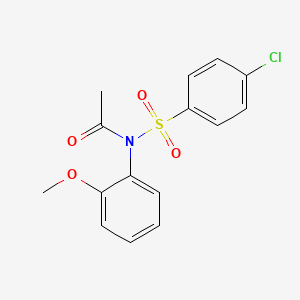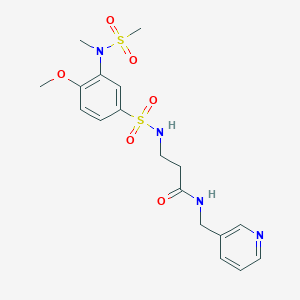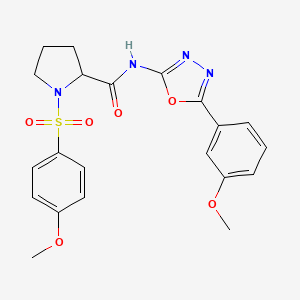![molecular formula C10H12FNO B2851527 [3-(2-Fluorophenyl)oxetan-3-yl]methanamine CAS No. 1507868-26-9](/img/structure/B2851527.png)
[3-(2-Fluorophenyl)oxetan-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(2-Fluorophenyl)oxetan-3-yl]methanamine” is a chemical compound with the CAS Number: 1507868-26-9 . It has a molecular weight of 181.21 . The IUPAC name for this compound is (3-(2-fluorophenyl)oxetan-3-yl)methanamine . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for [3-(2-Fluorophenyl)oxetan-3-yl]methanamine is 1S/C10H12FNO/c11-9-4-2-1-3-8(9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 . This code provides a specific textual representation of the molecular structure.Applications De Recherche Scientifique
Neurochemical Effects and Potential Applications
Research has extensively documented the neurochemical effects of amphetamine derivatives, including methamphetamine, which has similarities in structure and potential action to "[3-(2-Fluorophenyl)oxetan-3-yl]methanamine." Methamphetamine and similar compounds act on the central nervous system and affect dopamine, serotonin, and norepinephrine levels, leading to their potent stimulant and psychoactive effects. Such research is crucial for understanding the potential applications of these compounds in neurological and psychiatric disorders, including their use in exploring neural pathways, studying neurotoxicity, and potentially developing therapeutic agents for specific conditions (Krasnova & Cadet, 2009; Logan, 2002).
Exploring Neurotoxicity
Amphetamine derivatives' neurotoxic effects on the brain, particularly in dopamine and serotonin systems, are significant for understanding their impact and potential risks. Studies on methamphetamine have shown it causes long-term changes in the brain, including neurodegeneration and alterations in brain structure and function. This research is vital for assessing the safety profile of related compounds and considering their implications for long-term brain health (Cadet & Krasnova, 2007; McKenna & Peroutka, 1990).
Potential for Therapeutic Use
Despite the risks associated with neurotoxicity, research into the therapeutic potential of MDMA (a related compound) for treating post-traumatic stress disorder (PTSD) and other conditions highlights the possibility of using amphetamine derivatives in a controlled manner to benefit mental health. This area of research opens up potential applications for compounds like "[3-(2-Fluorophenyl)oxetan-3-yl]methanamine" in psychotherapy and the treatment of psychiatric disorders, provided their safety and efficacy can be thoroughly evaluated (Sessa, Higbed, & Nutt, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
[3-(2-fluorophenyl)oxetan-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCONSAITBCSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2851448.png)


![N-[2-(2-fluorophenoxy)ethyl]acetamide](/img/structure/B2851453.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide](/img/structure/B2851454.png)





![N-(4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2851464.png)
![8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2851467.png)